molecular formula C17H25NOS B5746292 N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide

N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5746292
M. Wt: 291.5 g/mol
InChI Key: RCFCRMBTVRORKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide, also known as ML352, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. It belongs to the class of compounds known as thioacetamides and has been shown to exhibit potent biological activity in preclinical studies.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to act through inhibition of a specific enzyme. This enzyme is involved in the regulation of various cellular processes, including cell growth and inflammation. N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of this enzyme, leading to a reduction in cellular processes that are involved in disease progression. The exact mechanism of action of N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide has been shown to have activity against bacterial and viral infections, suggesting a potential role in the treatment of infectious diseases. The compound has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in research studies. It has also been shown to exhibit potent biological activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to its use in lab experiments. N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully characterize its biological activity and potential therapeutic applications.

Future Directions

There are several future directions for research on N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of analogs of the compound that have improved potency and selectivity. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide in animal models and clinical trials. Overall, N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide represents a promising avenue for the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis are commercially available and include cyclooctylamine, 4-methylbenzenethiol, and acetic anhydride. The reaction proceeds through a series of steps, including the formation of an intermediate thioamide, which is then cyclized to form the final product. The synthesis method has been optimized to produce high yields of the compound, and the purity of the final product has been confirmed by analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have activity against bacterial and viral infections. The compound has been tested in vitro and in vivo, and has shown promising results in all studies.

properties

IUPAC Name

N-cyclooctyl-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c1-14-9-11-16(12-10-14)20-13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFCRMBTVRORKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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